

An In-depth Technical Guide to GAK Inhibitor 49 Hydrochloride Salt

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Compound of Interest

Compound Name: GAK inhibitor 49

Cat. No.: B3342737

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This guide provides a comprehensive overview of the core properties of **GAK inhibitor 49** hydrochloride salt, tailored for researchers, scientists, and drug development professionals. It includes detailed information on its physicochemical characteristics, mechanism of action, in vitro and in vivo activities, and relevant experimental protocols.

Core Properties and Mechanism of Action

GAK inhibitor 49 hydrochloride salt is a potent and highly selective, ATP-competitive inhibitor of Cyclin G-associated kinase (GAK).^{[1][2][3]} GAK is a serine/threonine kinase involved in clathrin-mediated endocytosis and the regulation of mitotic progression.^{[4][5]} By binding to the ATP pocket of GAK, the inhibitor blocks its kinase activity, thereby disrupting these cellular processes. The hydrochloride salt form enhances the solubility and stability of the compound for research applications.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₃ ClN ₂ O ₅	[3]
Molecular Weight	406.86 g/mol	[3]
CAS Number	2930378-91-7	[3]
Appearance	Powder	[3]
Solubility	DMSO: 14.29 mg/mL (with ultrasonic)	[3]
Storage (Powder)	4°C, sealed, away from moisture	[3]
Storage (Stock Solution)	-80°C for 6 months; -20°C for 1 month	[1]

In Vitro and In Vivo Activity

GAK inhibitor 49 hydrochloride salt demonstrates high potency in biochemical and cell-based assays and has been evaluated in in vivo models.

In Vitro Potency and Selectivity

Assay Type	Parameter	Value	Notes	Reference
Biochemical Assay	K _i (GAK)	0.54 nM	ATP-competitive inhibition	[1][2]
Cell-based Assay	IC ₅₀ (GAK)	56 nM	Determined by NanoBRET assay in HEK293 cells.	[2][6]
Selectivity	IC ₅₀ (AAK1)	28 μM	Weak inhibition	[2]
IC ₅₀ (BMP2K)	63 μM	Weak inhibition	[2]	
IC ₅₀ (STK16)	>100 μM	Weak inhibition	[2]	
Binding	RIPK2	Shows binding	[1][2]	

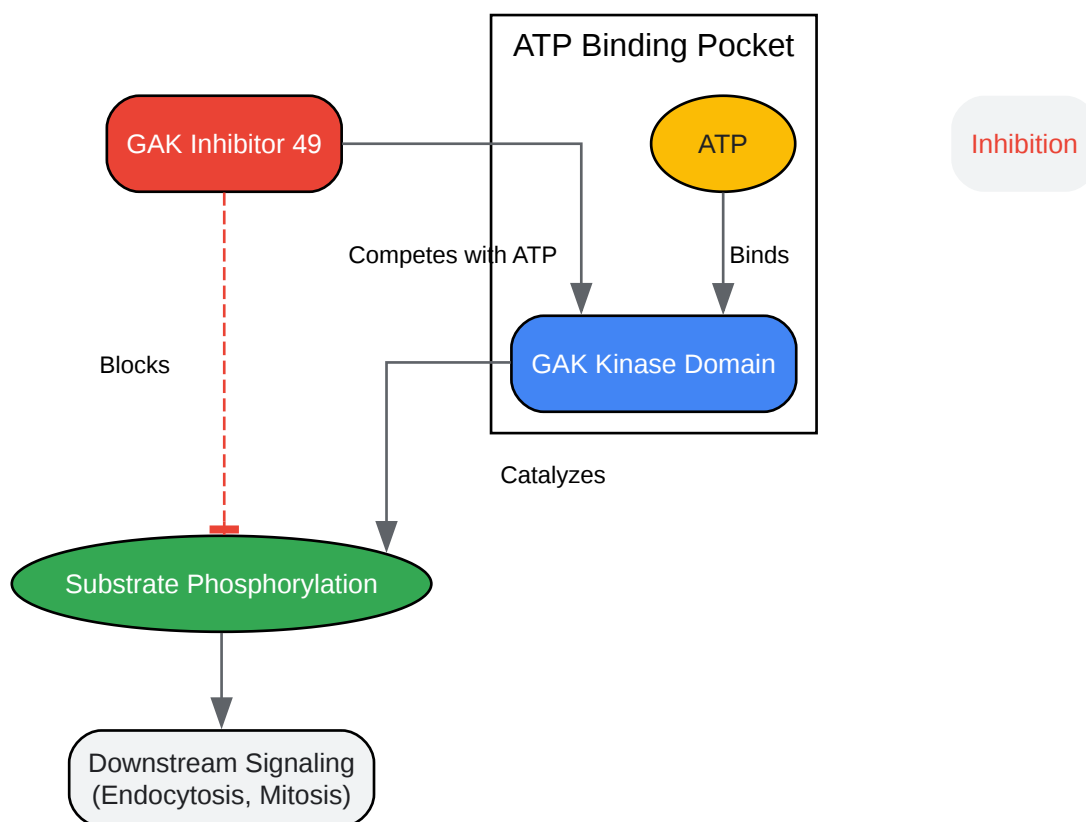
In Vivo Information

Study Type	Model	Key Findings	Reference
Cancer Xenograft	Diffuse Large B-cell Lymphoma (DLBCL)	Targeted GAK inhibition leads to a significant reduction in tumor burden in xenograft-bearing NSG mice. Inhibition of GAK results in G2/M phase cell cycle arrest, distortion of mitotic spindles, and chromosomal damage.	[7]

Signaling Pathways and Experimental Workflows

Mechanism of Action and Signaling Pathways

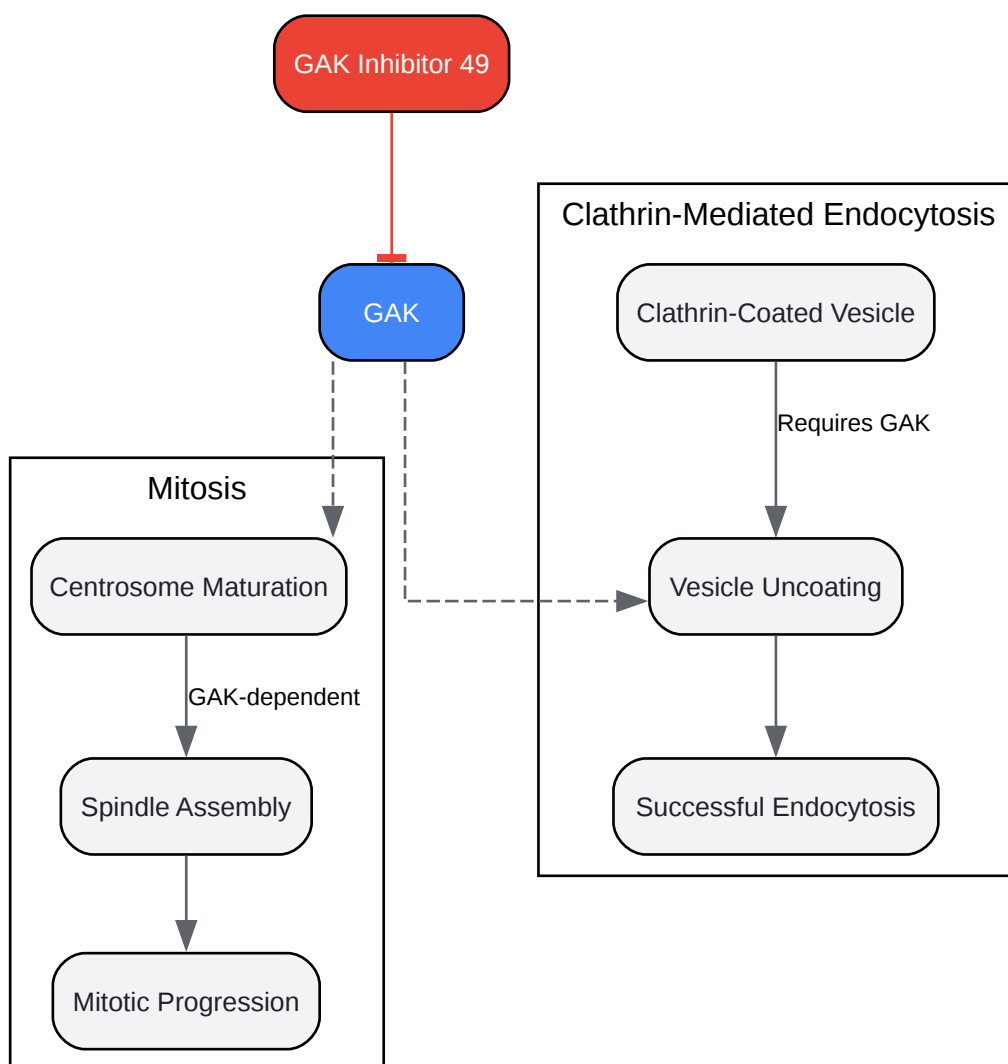
GAK plays a crucial role in two primary cellular processes: clathrin-mediated endocytosis and mitosis. **GAK inhibitor 49** exerts its effects by inhibiting the kinase function of GAK in these pathways.



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Mechanism of ATP-competitive inhibition of GAK.

GAK is essential for the uncoating of clathrin-coated vesicles, a critical step in endocytosis. It also plays a role in centrosome maturation and spindle assembly during mitosis. Inhibition of GAK disrupts these processes, leading to cell cycle arrest and impaired vesicle trafficking.

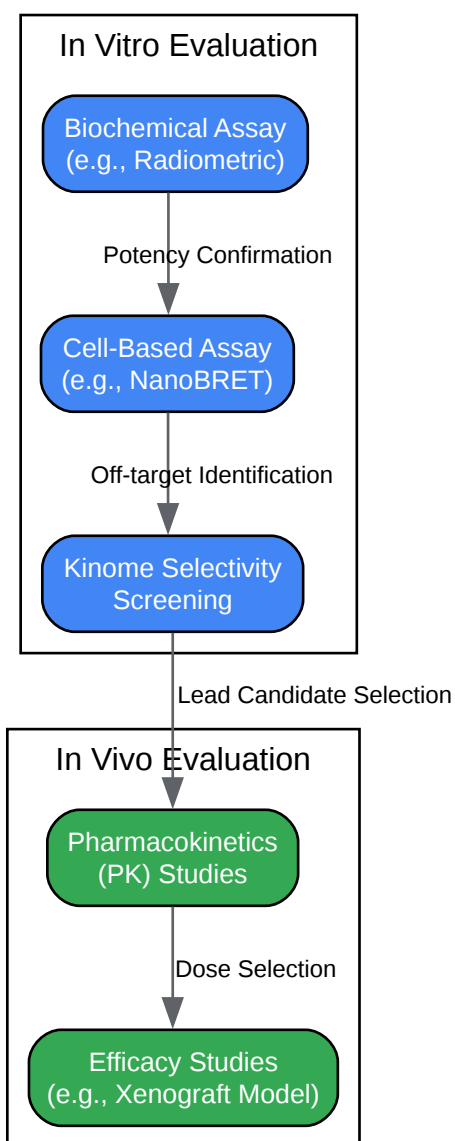


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Role of GAK in cellular pathways and its inhibition.

Experimental Workflow

A typical workflow for evaluating a GAK inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.



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